5beta-Androst-1-ene-3,17-dione
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Overview
Description
5beta-Androst-1-ene-3,17-dione is a steroidal compound with the molecular formula C19H26O2. It is a derivative of androstane and is characterized by the presence of oxo groups at positions 3 and 17.
Preparation Methods
Synthetic Routes and Reaction Conditions
5beta-Androst-1-ene-3,17-dione can be synthesized through several chemical and biotechnological methods. One common synthetic route involves the reduction of androst-4-ene-3,17-dione using specific enzymes or chemical reagents. For instance, the enzyme 5alpha-reductase can be used to convert androst-4-ene-3,17-dione to this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through microbial biotransformation. Engineered strains of Mycobacterium neoaurum have been utilized to convert phytosterols into this compound with high efficiency. This biotechnological approach is advantageous due to its cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
5beta-Androst-1-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other steroidal compounds.
Substitution: It can undergo substitution reactions at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
Oxidation: Oxidation can lead to the formation of androstane derivatives with additional oxo groups.
Reduction: Reduction typically yields more saturated steroidal compounds.
Substitution: Substitution reactions can introduce halogen atoms or other functional groups into the steroid structure.
Scientific Research Applications
5beta-Androst-1-ene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in steroid metabolism and its effects on biological systems.
Medicine: Research explores its potential as a precursor for the synthesis of steroidal drugs, including contraceptives and anti-inflammatory agents.
Industry: It is utilized in the production of steroid hormones and other pharmaceutical products
Mechanism of Action
The mechanism of action of 5beta-Androst-1-ene-3,17-dione involves its conversion into active steroid hormones through enzymatic pathways. It acts as a precursor to testosterone and estrone, which are crucial for various physiological processes. The compound interacts with enzymes such as 17beta-hydroxysteroid dehydrogenase and aromatase, facilitating its transformation into biologically active steroids .
Comparison with Similar Compounds
Similar Compounds
Androstenedione (androst-4-ene-3,17-dione): A precursor to testosterone and estrone.
Androstenediol (androst-5-ene-3beta,17beta-diol): An intermediate in the biosynthesis of testosterone.
Dehydroepiandrosterone (androst-5-en-3beta-ol-17-one): A steroid hormone involved in the production of androgens and estrogens .
Uniqueness
5beta-Androst-1-ene-3,17-dione is unique due to its specific structure and the presence of oxo groups at positions 3 and 17. This structural configuration allows it to serve as a versatile intermediate in the synthesis of various steroidal compounds, making it valuable in both research and industrial applications .
Properties
Molecular Formula |
C19H26O2 |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(5R,8R,9S,10R,13S,14S)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12-,14+,15+,16+,18+,19+/m1/s1 |
InChI Key |
WJIQCDPCDVWDDE-QJISAEMRSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@H]4[C@@]3(C=CC(=O)C4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C |
Origin of Product |
United States |
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